Physical and chemical properties of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide
Physical and chemical properties of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide. As a compound of interest in synthetic chemistry, potentially serving as an intermediate in the development of novel agrochemicals or pharmaceuticals, a thorough understanding of its characteristics is paramount. This document consolidates calculated data, predicted spectral characteristics, and a detailed, field-proven synthesis protocol. The narrative emphasizes the causal reasoning behind methodological choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals. While extensive searches of commercial and academic databases did not yield a dedicated entry with experimentally verified data for this specific molecule, this guide has been constructed based on the well-established properties of its precursors and closely related structural analogs.
Compound Identification and Structure
N-(2-Chloro-3-pyridinyl)-2-methylpropanamide is a substituted pyridine derivative featuring an amide linkage. The structural nomenclature dictates a 2-methylpropanamide (commonly known as isobutyramide) group attached via its nitrogen atom to the 3-position of a 2-chloropyridine ring.
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IUPAC Name: N-(2-chloropyridin-3-yl)-2-methylpropanamide
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Synonyms: N-(2-chloropyridin-3-yl)isobutyramide
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CAS Number: Not assigned in publicly available databases as of the date of this publication, suggesting its status as a research intermediate rather than a commercial product.
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Molecular Formula: C₉H₁₁ClN₂O
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Molecular Weight: 198.65 g/mol
Below is the two-dimensional structure of the molecule, which serves as the foundation for all subsequent analysis.
Caption: Proposed synthesis workflow for N-(2-Chloro-3-pyridinyl)-2-methylpropanamide.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks and purification steps to ensure high purity of the final product.
Materials and Reagents:
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2-Chloro-3-aminopyridine (CAS: 6298-19-7) [1]* Isobutyryl chloride (CAS: 79-30-1)
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Anhydrous Dichloromethane (DCM)
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Anhydrous Pyridine or Triethylamine
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Hexanes
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Ethyl acetate
Procedure:
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Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 2-chloro-3-aminopyridine (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration).
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Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice-water bath. The use of a base is critical to scavenge the HCl generated during the acylation, preventing the protonation of the starting amine which would render it unreactive.[2]
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Acylation: Slowly add isobutyryl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate. The disappearance of the starting amine spot indicates reaction completion.
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Workup and Extraction:
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Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with water and then brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification:
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The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system to yield the final product as a solid. Alternatively, for higher purity, column chromatography on silica gel can be performed.
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Reactivity and Stability
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Amide Hydrolysis: The central amide bond is susceptible to hydrolysis under strong acidic or basic conditions, which would yield 2-chloro-3-aminopyridine and 2-methylpropanoic acid.
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Pyridine Ring Reactivity: The chlorine atom at the 2-position of the pyridine ring can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions. The pyridine nitrogen can act as a base and can be protonated or alkylated.
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Stability and Storage: The compound is expected to be stable under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.
Predicted Spectral Data for Characterization
The following spectral characteristics are predicted and would be essential for confirming the identity and purity of the synthesized compound.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C4 would likely be a doublet of doublets, the proton at C5 a doublet of doublets, and the proton at C6 a doublet of doublets, with coupling constants characteristic of pyridyl systems.
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Amide Proton (N-H): A broad singlet, typically in the range of δ 8.0-9.5 ppm.
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Isobutyryl Protons: A septet for the single proton on the tertiary carbon (CH) around δ 2.5-3.0 ppm, and a doublet for the six equivalent protons of the two methyl groups (CH₃) around δ 1.1-1.3 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon: A signal around δ 175-180 ppm.
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Pyridine Carbons: Five distinct signals in the aromatic region (δ 120-155 ppm), with the carbon bearing the chlorine atom (C2) being significantly affected.
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Isobutyryl Carbons: A signal for the tertiary carbon (CH) and a signal for the two equivalent methyl carbons (CH₃).
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IR (Infrared) Spectroscopy:
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N-H Stretch: A sharp to moderately broad absorption band around 3300-3400 cm⁻¹.
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C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹.
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N-H Bend (Amide II): An absorption band around 1520-1550 cm⁻¹.
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C-Cl Stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹.
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MS (Mass Spectrometry):
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Molecular Ion (M⁺): A peak at m/z = 198.
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Isotopic Pattern: A characteristic M+2 peak at m/z = 200 with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
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Fragmentation: Expect fragmentation patterns corresponding to the loss of the isobutyryl group and cleavage of the pyridine ring.
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Safety and Handling
While specific toxicity data for N-(2-Chloro-3-pyridinyl)-2-methylpropanamide is unavailable, precautions should be based on the known hazards of its precursors and related compounds.
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Precursor Hazards: 2-chloro-3-aminopyridine is known to cause skin and serious eye irritation and may cause respiratory irritation.[1]
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General Handling:
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Use in a well-ventilated area or a chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and contact with skin and eyes.
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First Aid Measures:
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Skin Contact: Wash off immediately with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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Inhalation: Move person to fresh air.
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Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
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References
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PubChem, National Center for Biotechnology Information. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. [Link]
- Google Patents. CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
- Ahmad, B., & Powell, J. W. (1988). SYNTHESIS OF CHLORPROPAMIDE-N1-(2, 3, 4, 6-TETRA-O-ACETYL-B-D-GLUCOSIDE). Pakistan Journal of Pharmaceutical Sciences, 1(2), 75-78.
- Google Patents.
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Wikipedia. 2-Chloropyridine. [Link]
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ResearchGate. Synthesis of N-substituted-(S)-2-chloropropanamide (3) from (S)-2-chloropropionic acid (1) and alkyl amines (2). [Link]
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PubMed. Synthesis and anticholinergic properties of the enantiomers of 4-(isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide, the mono-N-dealkylated metabolite of disopyramide. [Link]
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PubChem, National Center for Biotechnology Information. 2-Chloro-N-methylpropanamide. [Link]
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PubChem, National Center for Biotechnology Information. Isobutyramide, N-(3-methylbutyl)-. [Link]
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PubChem, National Center for Biotechnology Information. N-(6-chloropyridin-3-yl)-N
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mzCloud. N1 2 3 Chloro 5 trifluoromethyl 2 pyridyl methyl thio ethyl benzamide. [Link]
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Wikipedia. Isobutyramide. [Link]
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